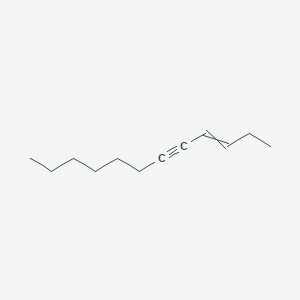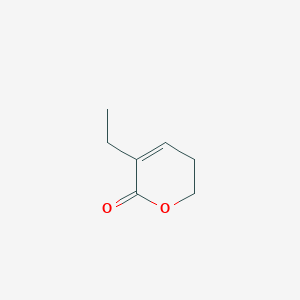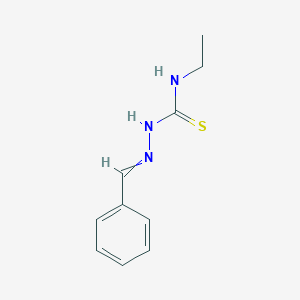
Hydrazinecarbothioamide, N-ethyl-2-(phenylmethylene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazinecarbothioamide, N-ethyl-2-(phenylmethylene)- is a chemical compound with the molecular formula C10H13N3S It is a derivative of hydrazinecarbothioamide, featuring an ethyl group and a phenylmethylene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hydrazinecarbothioamide, N-ethyl-2-(phenylmethylene)- can be synthesized through the reaction of hydrazinecarbothioamide with ethyl iodide and benzaldehyde. The reaction typically involves the following steps:
Formation of N-ethylhydrazinecarbothioamide: Hydrazinecarbothioamide reacts with ethyl iodide in the presence of a base such as potassium carbonate to form N-ethylhydrazinecarbothioamide.
Condensation with Benzaldehyde: The N-ethylhydrazinecarbothioamide is then condensed with benzaldehyde to yield Hydrazinecarbothioamide, N-ethyl-2-(phenylmethylene)-.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper handling and safety measures due to the reactivity of hydrazine derivatives.
Análisis De Reacciones Químicas
Types of Reactions
Hydrazinecarbothioamide, N-ethyl-2-(phenylmethylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into hydrazine derivatives.
Substitution: The phenylmethylene group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenylmethylene derivatives.
Aplicaciones Científicas De Investigación
Hydrazinecarbothioamide, N-ethyl-2-(phenylmethylene)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Hydrazinecarbothioamide, N-ethyl-2-(phenylmethylene)- involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The phenylmethylene group allows for specific interactions with aromatic amino acids in proteins, enhancing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Hydrazinecarbothioamide: The parent compound, lacking the ethyl and phenylmethylene groups.
N-ethylhydrazinecarbothioamide: Similar structure but without the phenylmethylene group.
Phenylmethylenehydrazinecarbothioamide: Lacks the ethyl group.
Uniqueness
Hydrazinecarbothioamide, N-ethyl-2-(phenylmethylene)- is unique due to the presence of both the ethyl and phenylmethylene groups, which confer distinct chemical properties and reactivity. These groups enhance its potential for specific interactions in biological systems and its utility in organic synthesis.
Propiedades
Número CAS |
80550-04-5 |
|---|---|
Fórmula molecular |
C10H13N3S |
Peso molecular |
207.30 g/mol |
Nombre IUPAC |
1-(benzylideneamino)-3-ethylthiourea |
InChI |
InChI=1S/C10H13N3S/c1-2-11-10(14)13-12-8-9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H2,11,13,14) |
Clave InChI |
WFIJEOHXOXINNT-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=S)NN=CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


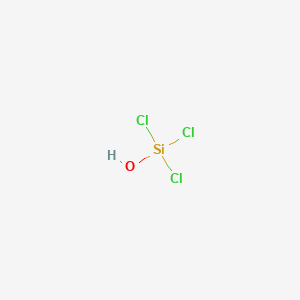
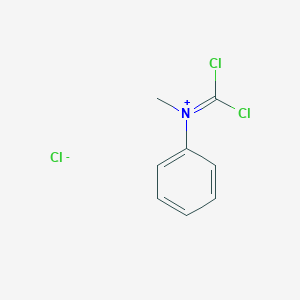


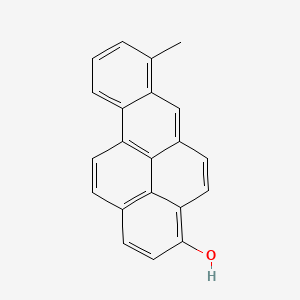
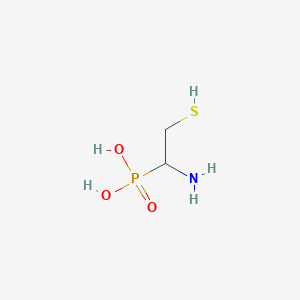
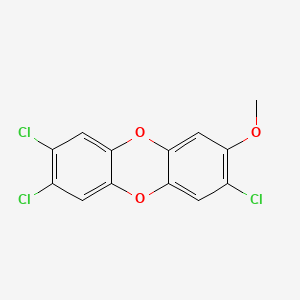

![Benzamide, N-[2-[(dimethylamino)sulfonyl]ethyl]-](/img/structure/B14428334.png)

![1-(4-Methoxyphenyl)-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one](/img/structure/B14428357.png)
